![molecular formula C17H12F3NO B3151481 4-(2-Naphthyloxy)-3-(trifluoromethyl)aniline CAS No. 71311-90-5](/img/structure/B3151481.png)
4-(2-Naphthyloxy)-3-(trifluoromethyl)aniline
Overview
Description
4-(2-Naphthyloxy)-3-(trifluoromethyl)aniline, also known as NFTA, is a novel compound with great potential for use in scientific research. NFTA is a small molecule with a unique structure, containing a naphthyloxy group and a trifluoromethyl group. The combination of these two groups produces an interesting and complex chemical structure, which makes NFTA an attractive compound for further study. NFTA has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science.
Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 4-(2-Naphthyloxy)-3-(trifluoromethyl)aniline, focusing on six unique applications:
Pharmaceutical Development
4-(2-Naphthyloxy)-3-(trifluoromethyl)aniline is a compound of interest in pharmaceutical research due to its potential bioactivity. Researchers investigate its structure-activity relationship (SAR) to develop new drugs, particularly those targeting specific enzymes or receptors. Its unique chemical structure, which includes a trifluoromethyl group, can enhance the metabolic stability and bioavailability of drug candidates .
Organic Synthesis
This compound is used as an intermediate in organic synthesis. Its functional groups make it a versatile building block for creating more complex molecules. Researchers utilize it to synthesize various heterocyclic compounds, which are essential in developing new materials and pharmaceuticals .
Material Science
In material science, 4-(2-Naphthyloxy)-3-(trifluoromethyl)aniline is explored for its potential in creating advanced materials. Its aromatic structure and functional groups can contribute to the development of polymers with unique properties, such as enhanced thermal stability and electrical conductivity. These materials have applications in electronics, coatings, and nanotechnology .
properties
IUPAC Name |
4-naphthalen-2-yloxy-3-(trifluoromethyl)aniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3NO/c18-17(19,20)15-10-13(21)6-8-16(15)22-14-7-5-11-3-1-2-4-12(11)9-14/h1-10H,21H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVRAIKCZBQKOFX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OC3=C(C=C(C=C3)N)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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